5-Bromo-2,4-difluoro-3-methylbenzenamine
Overview
Description
5-Bromo-2,4-difluoro-3-methylbenzenamine: is an organic compound with the molecular formula C7H6BrF2N . It is a derivative of aniline, where the benzene ring is substituted with bromine, fluorine, and a methyl group. This compound is used in various chemical syntheses and has applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,4-difluoro-3-methylbenzenamine typically involves the halogenation and amination of precursor compounds. One common method is the bromination of 2,4-difluoro-3-methylbenzenamine using bromine or a brominating agent under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and subsequent purification steps to ensure high purity. The reaction conditions are optimized to achieve maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2,4-difluoro-3-methylbenzenamine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
- Substituted anilines
- Oxidized derivatives
- Reduced derivatives
Scientific Research Applications
Chemistry: 5-Bromo-2,4-difluoro-3-methylbenzenamine is used as an intermediate in the synthesis of various organic compounds. It is valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated anilines on biological systems. It may also serve as a building block for the synthesis of bioactive molecules .
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its unique structure makes it a valuable intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of 5-Bromo-2,4-difluoro-3-methylbenzenamine involves its interaction with specific molecular targets. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological molecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 4-Bromo-2,2-difluoro-1,3-benzodioxole
- 1-Bromo-4,5-difluoro-2-methylbenzene
- 5-Bromo-2,3-difluoropyridine
Comparison: Compared to similar compounds, 5-Bromo-2,4-difluoro-3-methylbenzenamine has unique substitution patterns that influence its chemical reactivity and applications. The presence of both bromine and fluorine atoms, along with a methyl group, provides distinct properties that can be leveraged in various chemical syntheses and research applications .
Properties
IUPAC Name |
5-bromo-2,4-difluoro-3-methylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2N/c1-3-6(9)4(8)2-5(11)7(3)10/h2H,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPBREPSXQLUIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1F)Br)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301275770 | |
Record name | 5-Bromo-2,4-difluoro-3-methylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301275770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112822-79-4 | |
Record name | 5-Bromo-2,4-difluoro-3-methylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112822-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2,4-difluoro-3-methylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301275770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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